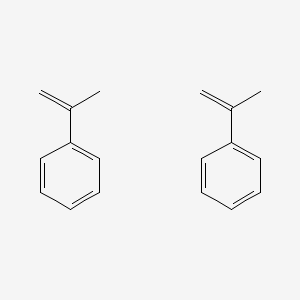

alpha-Methylstyrene dimer

Description

Properties

CAS No. |

6144-04-3 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

prop-1-en-2-ylbenzene |

InChI |

InChI=1S/2C9H10/c2*1-8(2)9-6-4-3-5-7-9/h2*3-7H,1H2,2H3 |

InChI Key |

FZYCEURIEDTWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1.CC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Chain Transfer Agents: AMSDs are utilized as chain transfer agents in polymerization reactions. During these reactions, they can be added to propagating radicals and undergo fragmentation to create new radical forms . This process allows for molecular weight control during polymerization .

Telechelic Polymers: AMSDs containing functional groups such as hydroxyl, vinyl, and amino groups enhance reactions with other functional groups, leading to the formation of telechelic polymers . Telechelic polymers are macromolecules with reactive functional groups at the terminal ends of the chains and are widely used in the synthesis of specialty polymers .

Synthesis of Specialty Polymers: AMSDs are employed as components or intermediates in the production of graft copolymers, non-aqueous dispersed polymers, block copolymers, microgels, star polymers, branched polymers, and ladder polymers .

Environmental Fate

Environmental Release: The production and use of alpha-methylstyrene dimers as chain transfer agents can result in their release into the environment through various waste streams . They are also produced as a byproduct of alpha-methylstyrene polymerization, which can lead to their release via effluents .

Environmental Degradation: In the atmosphere, vapor-phase alpha-methylstyrene dimers degrade through reactions with photochemically produced hydroxyl radicals and ozone . The half-lives for these reactions are estimated to be 7 hours and 2 hours, respectively .

Environmental Mobility: this compound is expected to be immobile in soil based on its estimated Koc value . Volatilization from moist soil surfaces is expected to be an important fate process, while volatilization from dry soil surfaces is not . When released into water, it is expected to adsorb to suspended solids and sediment .

Bioaccumulation: this compound has a high potential for bioconcentration in aquatic organisms, with an estimated bioconcentration factor (BCF) of 21,000 .

Data Table: Environmental Fate of this compound

Case Studies

While specific case studies were not available in the provided search results, the patent information indicates the utility of AMSDs in various polymerization processes. The ability to function as chain transfer agents and contribute to the synthesis of telechelic polymers suggests applications in creating specialty polymers with tailored properties.

Comparison with Similar Compounds

Alpha-Methylstyrene Dimer

Polylactic Acid (PLA) Dimers

Methyl Stearate Dimers

- Structure : Dihydroxy, tetrahydroxy, or diketo configurations .

- Functional groups : Hydroxyl, ketone, or ester groups.

- Molecular weight : ~600–650 g/mol (C₃₈H₇₂O₈) .

Comparison : AMS dimer is distinguished by its aromaticity and lack of polar functional groups, unlike PLA and methyl stearate dimers, which contain ester or hydroxyl groups.

AMS Dimer

PLA Dimers

Methyl Stearate Dimers

- Process : Thermal-oxidative dimerization of methyl stearate under high temperatures .

- Yield : Enhanced by oxidation catalysts (e.g., metal ions) .

Comparison : AMS dimer synthesis relies on acid catalysis, whereas PLA and methyl stearate dimers require thermal or oxidative conditions.

Analytical Techniques

AMS Dimer

PLA Dimers

Methyl Stearate Dimers

- MS : Analyzes hydroxylated derivatives via trimethylsilylation .

- Chromatography : Reverse-phase HPLC quantifies polar dimers .

Comparison : While NMR is common for structural elucidation, AMS dimer analysis emphasizes aromatic stability, whereas polar dimers (PLA, methyl stearate) require derivatization for MS.

AMS Dimer

PLA Dimers

Styrene Oxide Derivatives

- Reactivity : Higher mutagenicity in TA100 Salmonella strains compared to AMS oxides .

- Applications : Epoxy resins and crosslinking agents .

Comparison : AMS dimer’s steric bulk limits further polymerization, making it suitable for niche industrial uses, unlike PLA’s biodegradability or styrene oxide’s reactivity.

Data Tables

Table 2: Analytical Techniques for Dimer Characterization

Key Research Findings

AMS Dimer Stability : Cyclic isomers exhibit higher thermal stability than linear forms due to aromatic conjugation .

Market Relevance : AMS dimer is a niche product, with the global AMS market projected to reach USD 0.47 billion by 2029 .

Preparation Methods

Reaction Conditions and Outcomes

-

Temperature : 70–130°C (optimal range for balancing reaction rate and selectivity).

-

Additive : Ethylene carbonate (0.05–1 wt% of monomer), which facilitates phase separation during workup.

-

Yield : 86.8% unsaturated dimer, with minor byproducts (7.4% unreacted monomer, 3.3% tripolymer).

Post-reaction separation involves filtration to remove the clay catalyst, followed by liquid-liquid partitioning at 50°C to isolate the upper organic layer. Vacuum distillation then purifies the dimer to >99% purity. This method’s scalability is demonstrated in pilot-scale trials, where recycled ethylene carbonate maintains consistent yields.

Cobalt-Mediated Free-Radical Dimerization

Cobalt chain-transfer catalysts, such as benzylbis(dimethylglyoximato)(pyridine)cobalt(III), enable AMSD synthesis via a free-radical mechanism. This approach avoids cationic intermediates, preserving functional groups on the aromatic rings.

Key Process Parameters

-

Catalyst System : Cobalt complex (0.1–1 mol%) with free-radical initiators (e.g., VAZO-52).

-

Temperature : 65–140°C, with 80–100°C optimal for minimizing internal isomer formation.

-

Atmosphere : Inert nitrogen or argon to suppress oxidative side reactions.

The reaction proceeds through a persistent radical effect, where cobalt stabilizes propagating radicals, favoring cross-termination over disproportionation. This method is particularly advantageous for synthesizing telechelic polymers, as the external isomer (Fig. 2) readily participates in chain-transfer reactions.

Sulfuric Acid-Catalyzed Thermal Dimerization

Concentrated sulfuric acid (90–98%) catalyzes the dimerization of alpha-methylstyrene at elevated temperatures, producing saturated dimers like 1,1,3-trimethyl-3-phenylindane.

Operational Details

This method is cost-effective but less selective for unsaturated products. Industrial implementations often integrate continuous stirred-tank reactors (CSTRs) to manage exotherms and byproduct formation.

Stannic Chloride-Initiated Cationic Dimerization

Near the monomer’s ceiling temperature (~60°C), stannic chloride (SnCl₄) initiates cationic dimerization in solvents like carbon tetrachloride.

Performance Metrics

-

Solvent : CCl₄, which stabilizes cationic intermediates and suppresses polymerization.

-

Yield : 21.3% dimer at 60°C, with predominant cyclic isomer formation.

While lower-yielding, this method is valuable for accessing stereochemically defined dimers for analytical standards.

Tin(IV) Chloride in Controlled Polymerization

Tin(IV) chloride (SnCl₄) catalyzes AMSD formation under mild conditions, avoiding sub-zero temperatures required by other initiators.

Q & A

Q. What experimental techniques are recommended for identifying alpha-methylstyrene dimer in pyrolysis products?

this compound can be identified using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) . This method separates volatile degradation products and provides structural identification via mass spectral libraries. For instance, during the pyrolysis of poly-alpha-methylstyrene at 260–320°C, the dimer is detected alongside the monomer, with tetrahydrofuran (a residual solvent) also observed . Chromatographic retention indices and fragmentation patterns (e.g., m/z ratios) should be cross-referenced with synthetic standards to confirm dimer presence .

Q. How can the purity of synthesized this compound be validated?

Use high-performance liquid chromatography (HPLC) with UV detection or nuclear magnetic resonance (NMR) spectroscopy. For HPLC, employ an internal standard method (e.g., using a structurally similar compound) to quantify dimer purity, avoiding area normalization due to potential co-elution biases . H NMR can confirm dimer structure via characteristic proton signals (e.g., methyl and vinyl protons) and integration ratios .

Q. What solvents are compatible with this compound during synthesis?

Non-polar solvents like toluene or benzyl alcohol are preferred for dimer synthesis, as they minimize side reactions. Polar solvents (e.g., acetone) may induce undesired interactions, particularly under acidic or high-temperature conditions . Solvent selection should align with reaction mechanisms (e.g., radical vs. ionic pathways).

Advanced Research Questions

Q. How do structural configurations (head-to-tail vs. tail-to-tail) influence the thermodynamic stability of this compound?

Head-to-tail dimers exhibit lower steric hindrance and higher stability compared to tail-to-tail configurations. Computational methods (e.g., DFT calculations) can predict enthalpy differences, while experimental validation requires calorimetry. For example, the heat of dimerization (ΔH) is estimated at ~20 kcal/mol using assumptions from isobutene analogs, but deviations occur due to steric effects in higher oligomers . Calorimetric data should be cross-checked with combustion heats of monomer and polymer fractions to resolve discrepancies .

Q. Why do conflicting values exist for the heat of polymerization of this compound, and how can these be reconciled?

Discrepancies arise from molecular weight-dependent enthalpy changes. The heat of polymerization decreases with increasing chain length due to cumulative steric strain. For dimers, experimental ΔH values (e.g., 8–12 kcal/mol from eq. 7 in ) may conflict with theoretical models assuming linear enthalpy trends. Researchers should apply least-squares regression to calorimetric data across polymer fractions and validate assumptions about reaction steps (e.g., head-to-tail initiation) .

Q. What mechanistic pathways dominate the formation of this compound during thermal degradation?

Dimer formation during pyrolysis follows radical recombination pathways . At 260–320°C, chain scission in poly-alpha-methylstyrene generates monomeric radicals, which recombine to form dimers. Kinetic studies using thermogravimetric analysis (TGA) coupled with Py-GC/MS can map degradation rates and product distributions. Competing pathways (e.g., disproportionation) should be assessed via Arrhenius parameter comparisons .

Methodological Guidance

Q. How should researchers design experiments to resolve contradictions in dimerization kinetics reported across studies?

- Control variables : Standardize temperature, pressure, and solvent systems.

- Cross-validate techniques : Combine calorimetry (for ΔH), GC/MS (for product ratios), and NMR (for structural confirmation).

- Statistical analysis : Use multivariate regression to isolate factors (e.g., steric effects) influencing rate constants .

Q. What strategies improve the reproducibility of dimer synthesis in continuous reactors?

- Optimize residence time distribution to minimize oligomerization.

- Monitor chain sequence distribution using real-time FTIR to detect branching or side products .

- Compare batch vs. continuous mass polymerization data to identify scaling challenges .

Data Analysis and Interpretation

Q. How can researchers address inconsistencies in VOC emission data involving this compound?

When comparing VOC profiles (e.g., in polymer degradation studies), use principal component analysis (PCA) to distinguish dimer-related emissions from background contaminants. For example, graphite-modified polymers show reduced dimer emissions, which can be quantified via chromatographic peak area normalization against internal standards .

Q. What computational tools are recommended for modeling dimerization energetics?

- Software : Gaussian (for DFT), COSMOtherm (for solvation effects).

- Parameters : Calculate activation barriers for head-to-tail vs. tail-to-tail pathways and validate against experimental ΔH values .

- Collaborative frameworks : Share datasets via platforms like NIST Standard Reference Data to improve model accuracy .

Notes

Avoid using area normalization in HPLC quantification without internal standards, as noted in polymer degradation studies .

Structural data for this compound (CAS RNs, IUPAC names) are critical for database alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.